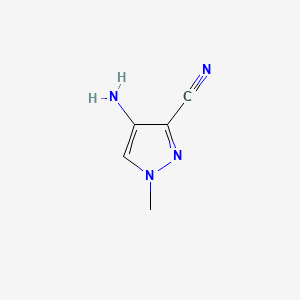

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

Description

Properties

IUPAC Name |

4-amino-1-methylpyrazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHUKCJYFICPCGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201935-84-3 | |

| Record name | 4-amino-1-methyl-1H-pyrazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile

CAS Number: 1201935-84-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. While detailed biological data for this specific molecule is limited in publicly available literature, this document consolidates its known chemical properties, plausible synthetic routes based on related compounds, and the broader context of the biological significance of the aminopyrazole scaffold.

Core Compound Properties

This compound is a substituted pyrazole, a class of heterocyclic compounds known for its diverse pharmacological activities. Its chemical structure combines a pyrazole ring, an amino group, a methyl group, and a nitrile group, making it a valuable building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1201935-84-3 | [1] |

| Molecular Formula | C5H6N4 | [1] |

| Molecular Weight | 122.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥98% (typical) | [2] |

| Storage Conditions | Keep in dark place, inert atmosphere, store in freezer, under -20°C |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible synthetic route can be inferred from established methods for analogous aminopyrazole compounds. One common and efficient approach is a multi-component reaction.

General Experimental Protocol (Hypothetical): Three-Component Synthesis

This protocol is a generalized procedure based on the synthesis of similar 5-amino-1H-pyrazole-4-carbonitriles and should be optimized for the specific target compound.

Materials:

-

Methylhydrazine

-

Malononitrile

-

A suitable orthoformate derivative (e.g., triethyl orthoformate)

-

Ethanol (or another suitable solvent)

-

Catalytic amount of a base (e.g., piperidine or triethylamine)

Procedure:

-

To a stirred solution of methylhydrazine (1 equivalent) in ethanol, add malononitrile (1 equivalent) and the orthoformate derivative (1 equivalent).

-

Add a catalytic amount of a suitable base to the mixture.

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel, to yield the pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -C≡N, -NH2).

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

The aminopyrazole scaffold is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors. Numerous derivatives have shown potent activity against a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

While no specific biological data for this compound has been found in the reviewed literature, its structural similarity to known kinase inhibitors suggests its potential as a valuable intermediate or starting material for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

-

Oncology: Many aminopyrazole derivatives are potent inhibitors of kinases involved in cancer progression, such as cyclin-dependent kinases (CDKs), FMS-like tyrosine kinase 3 (FLT3), and checkpoint kinase 1 (Chk1).

-

Inflammatory Diseases: Certain pyrazole-based compounds have demonstrated anti-inflammatory properties.

-

Infectious Diseases: The pyrazole nucleus is also found in some antimicrobial and antiviral agents.

Given the prevalence of the aminopyrazole core in kinase inhibitors, a representative signaling pathway that is often targeted by such compounds is the JAK-STAT pathway.

References

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile molecular structure and weight

An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This document provides a detailed overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry and agrochemical research.

Molecular Structure and Properties

This compound is a substituted pyrazole derivative. The core of the molecule is a five-membered pyrazole ring, featuring a methyl group at the N1 position, an amino group at the C4 position, and a nitrile group at the C3 position.

Chemical Identifiers and Molecular Weight

The structural and physical properties of this compound are summarized in the table below. These identifiers are crucial for unambiguous identification in databases and publications.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄ | PubChem[1] |

| Molecular Weight | 122.13 g/mol | PubChem[1] |

| IUPAC Name | 4-amino-1-methylpyrazole-3-carbonitrile | PubChem[1] |

| Canonical SMILES | CN1C=C(C(=N1)C#N)N | PubChem[1] |

| InChI | InChI=1S/C5H6N4/c1-9-3-4(7)5(2-6)8-9/h3H,7H2,1H3 | PubChem[1] |

| InChIKey | MHUKCJYFICPCGZ-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 1201935-84-3 | PubChem[1], United States Biological[2] |

Potential Applications

Substituted pyrazoles are a well-established class of compounds in the pharmaceutical and agrochemical industries. The specific functional groups on this compound, namely the amino and nitrile groups, provide versatile handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules. Research into similar pyrazole-containing compounds suggests potential applications as enzyme inhibitors and modulators of various biological pathways.[3]

Experimental Protocols: A Generalized Synthesis Approach

A plausible synthetic route could involve the condensation of a suitable hydrazine with a functionalized acrylonitrile derivative. The following is a generalized conceptual workflow for the synthesis of such pyrazole derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also reported to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this chemical. It should be stored in a dark, inert atmosphere, and for long-term storage, in a freezer at -20°C.[5]

References

- 1. This compound | C5H6N4 | CID 55284553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Buy 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile [smolecule.com]

- 4. 6-Amino-3-methyl-4-(3-nitrophenyl)-1-phenyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1201935-84-3|this compound|BLD Pharm [bldpharm.com]

Biological activity of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile derivatives

An In-depth Technical Guide on the Biological Activity of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile Derivatives

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. This technical guide focuses on the biological activities of derivatives based on the this compound core structure. These compounds have garnered significant interest from researchers due to their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[1] The unique arrangement of nitrogen atoms in the pyrazole ring allows for diverse intermolecular interactions with biological targets.[2] This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives often involves the condensation reaction of a β-diketone or its equivalent with a hydrazine derivative.[3][4] For aminopyrazole carbonitriles, a common route involves the reaction of a malononitrile derivative with a hydrazine. The following diagram illustrates a general synthetic pathway.

Caption: General synthesis scheme for 4-aminopyrazole-3-carbonitrile derivatives.

Biological Activities

Derivatives of the aminopyrazole carbonitrile scaffold have demonstrated significant potential across several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of pyrazole derivatives. Their mechanism of action often involves the inhibition of key enzymes in cell proliferation and survival pathways, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest and apoptosis.[5][6][7]

Quantitative Data on Anticancer Activity

The cytotoxic activity of various pyrazole derivatives against different cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target/Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 7a | Apoptosis Inducer | HepG2 | Liver Carcinoma | 6.1 ± 1.9 | [6][8] |

| 7b | Apoptosis Inducer | HepG2 | Liver Carcinoma | 7.9 ± 1.9 | [6][8] |

| 12b | EGFR Inhibitor | A549 | Lung Carcinoma | 8.21 | [7] |

| 10 | EGFR Inhibitor | A549 | Lung Carcinoma | 15.68 | [7] |

| L2 | Cytotoxic Agent | CFPAC-1 | Pancreatic Cancer | 61.7 ± 4.9 | [3][4] |

| L3 | Cytotoxic Agent | MCF-7 | Breast Cancer | 81.48 ± 0.89 | [3][4] |

Doxorubicin, a standard reference drug, showed an IC50 of 24.7 ± 3.2 µM against the HepG2 cell line.[8] Erlotinib, a standard reference drug, showed an IC50 of 6.77 µM against the A549 cell line.[7]

Mechanism of Action: Induction of Apoptosis

Several potent pyrazole-indole hybrids have been shown to induce apoptosis in cancer cells.[6] Flow cytometry analysis revealed that treatment with compounds 7a and 7b led to a significant accumulation of cells in the Pre-G1 phase, indicative of apoptosis.[6] This was accompanied by the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and downregulation of the anti-apoptotic protein Bcl-2.[6][8]

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. Buy 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carbonitrile [smolecule.com]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Profile of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile (C₅H₆N₄, Molecular Weight: 122.13 g/mol ). Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on characteristic spectroscopic values of closely related pyrazole derivatives. The information is intended to guide researchers, scientists, and drug development professionals in the spectroscopic analysis of this compound and its analogs.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the analysis of similar compounds. These values serve as a reference for the identification and characterization of the target molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.5 | Singlet | 1H | C5-H |

| ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |

| ~ 3.7 | Singlet | 3H | N-CH₃ |

¹³C NMR (Carbon-13 NMR)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 150 | C4-NH₂ |

| ~ 140 | C5 |

| ~ 115 | C≡N |

| ~ 90 | C3-CN |

| ~ 35 | N-CH₃ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3450 - 3250 | Amino (-NH₂) | N-H Stretch |

| ~ 2220 | Nitrile (-C≡N) | C≡N Stretch |

| 1650 - 1580 | Pyrazole Ring | C=N, C=C Stretch |

| ~ 1500 | Amino (-NH₂) | N-H Bend |

| 3050 - 3000 | Aromatic C-H | C-H Stretch |

| 2950 - 2850 | Methyl (-CH₃) | C-H Stretch |

Table 3: Mass Spectrometry (MS) Data

| m/z (Mass-to-Charge Ratio) | Ion |

| ~ 122 | [M]⁺ (Molecular Ion) |

| Fragments corresponding to loss of HCN, CH₃, NH₂ | [M - HCN]⁺, [M - CH₃]⁺, [M - NH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, adapted from procedures for similar pyrazole compounds.

NMR Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Perform a background scan of the empty sample holder or ATR crystal before scanning the sample.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., Electron Ionization - Time of Flight, EI-TOF).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Analyze the resulting ions to obtain the mass spectrum, showing the molecular ion peak and fragment ion peaks.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: Workflow for chemical synthesis and spectroscopic characterization.

A Technical Guide to Determining the Solubility of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental component of its physicochemical characterization. The following protocols describe both qualitative and quantitative methods for assessing the solubility of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile in various solvents.

I. Qualitative Solubility Assessment

A qualitative assessment provides a rapid means to classify a compound's solubility in a range of common solvents and aqueous solutions of varying pH. This can offer initial insights into the compound's polarity and the presence of acidic or basic functional groups.

Materials and Equipment:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipettes

-

Solvents: Water (deionized), Diethyl ether, Ethanol, Methanol, Acetone, Dimethyl sulfoxide (DMSO), Hexane

-

Aqueous solutions: 5% (w/v) Sodium Hydroxide (NaOH), 5% (w/v) Sodium Bicarbonate (NaHCO₃), 5% (v/v) Hydrochloric Acid (HCl), Concentrated Sulfuric Acid (H₂SO₄)[1][2][3]

-

pH indicator paper[3]

-

Initial Solvent Screening:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent (e.g., water, ethanol, hexane) in small portions.

-

After each addition, shake the test tube vigorously for at least 60 seconds.[4]

-

Visually inspect the mixture to determine if the compound has completely dissolved. Record the substance as soluble, partially soluble, or insoluble.

-

-

Acid-Base Solubility Testing:

-

If the compound is found to be insoluble in water, proceed with tests in acidic and basic solutions.

-

Separately, to test tubes containing ~25 mg of the compound, add 0.75 mL of 5% NaOH, 5% NaHCO₃, and 5% HCl.

-

Vigorously mix and observe for dissolution. Solubility in 5% NaOH or 5% NaHCO₃ suggests an acidic functional group, while solubility in 5% HCl indicates a basic functional group.[1][2][3]

-

If the compound remains insoluble in the above, its solubility in cold, concentrated H₂SO₄ can be tested to identify compounds with neutral functional groups containing nitrogen or oxygen.[3]

-

II. Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Glass flasks with stoppers

-

Constant temperature shaker bath or orbital shaker

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the flask and place it in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the solution to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the analyte in the sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the quantitative solubility of the compound in the selected solvent at the specified temperature.

-

Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various solvents is not widely reported in publicly accessible scientific literature. Researchers are encouraged to use the experimental protocols outlined above to generate this data. For reference, a structurally similar compound, Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate, has been reported to be insoluble in water but soluble in ethanol, chloroform, and dimethyl sulfoxide.[5] This may provide some initial guidance for solvent selection.

The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| Hexane | 25 | Shake-Flask |

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility assessment of an organic compound.

Caption: Workflow for qualitative solubility testing.

References

The Versatile Scaffold: A Technical Guide to Pyrazole Carbonitrile Compounds in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, lending its versatile scaffold to a plethora of therapeutic agents. The incorporation of a carbonitrile moiety further enhances the pharmacological profile, leading to a class of compounds—pyrazole carbonitriles—with significant potential across various disease areas. This technical guide provides an in-depth exploration of the applications of pyrazole carbonitrile compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in this promising field.

Anticancer Applications: Targeting Key Signaling Pathways

Pyrazole carbonitrile derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit key kinases involved in tumor growth, proliferation, and angiogenesis. Notably, their activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth-Factor Receptor 2 (VEGFR-2) has been a major focus of investigation.[1][2]

Certain fused pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a series of dihydropyrano[2,3-c]pyrazole and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer activity against the HEPG2 human cancer cell line.[1] Several of these compounds exhibited IC50 values in the sub-micromolar range, indicating potent activity.[1]

Quantitative Data: Anticancer Activity

| Compound Class | Target Cell Line | Key Compounds | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |

| Dihydropyrano[2,3-c]pyrazoles | HEPG2 | 1, 2, 8, 15 | 0.31 - 0.71 | Erlotinib | 10.6 |

| Pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidines | HEPG2 | 4 | 0.31 - 0.71 | Erlotinib | 10.6 |

| Pyrazolo[3,4-d]pyrimidines | HEPG2 | 12 | 0.71 | Erlotinib | 10.6 |

| Pyrazole Derivative | HEPG2 | 11 | 0.63 | Erlotinib | 10.6 |

| Pyrazole-Indole Hybrids | HepG2 | 7a, 7b | 6.1 ± 1.9, 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 |

| Bis-pyrazole derivatives | SMMC7721, SGC7901, HCT116 | 75 | 0.76 - 2.01 | 5-FU, ADM | - |

| Phthalazine-piperazine-pyrazole conjugates | MCF7, A549, DU145 | 26 | 0.96, 1.40, 2.16 | Etoposide | - |

Signaling Pathway Visualizations

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by pyrazole carbonitrile compounds.

Experimental Protocols

Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives (One-Pot Reaction)

This protocol describes a general, efficient, one-pot, three-component synthesis.[3][4][5]

-

Reaction Setup: In a round-bottomed flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or a water/ethanol mixture.[3][6] Introduce a catalyst, for which various options have been reported, including sodium chloride,[4] L-proline, or a reusable solid acid catalyst.[5]

-

Reaction Conditions: Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC).[3][4] Microwave-assisted synthesis can also be employed to reduce reaction times.

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[4] Wash the solid with a suitable solvent (e.g., cold ethanol). Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.[3]

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[3]

In Vitro Anticancer Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]

-

Cell Seeding: Seed cancer cells (e.g., HEPG2, MCF-7, A549) in a 96-well plate at a density of 5 × 10^3 to 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[7][8]

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole carbonitrile compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[7]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.[7]

In Vitro Kinase Inhibition Assay (EGFR and VEGFR-2)

This protocol outlines a general method for assessing the inhibitory activity of compounds against protein kinases.[1][9]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified recombinant human EGFR or VEGFR-2 enzyme, a suitable buffer, ATP, and a specific substrate (e.g., a poly(Glu, Tyr) peptide).

-

Compound Addition: Add the pyrazole carbonitrile compounds at various concentrations to the reaction wells. Include a positive control inhibitor (e.g., erlotinib for EGFR, sorafenib for VEGFR-2) and a negative control (vehicle).

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate into the substrate) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay, which measures the amount of ADP produced).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.[1]

Antimicrobial Applications: A Broad Spectrum of Activity

Pyrazole carbonitrile derivatives have demonstrated notable activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] The presence of the cyano group and the pyrazole ring are thought to be crucial for their antimicrobial effects.[10]

Quantitative Data: Antimicrobial Activity

| Compound Class | Microorganism | Key Compounds | MIC (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) |

| Pyrazole Derivative | E. coli | 3 | 0.25 | Ciprofloxacin | 0.5 |

| Pyrazole Derivative | S. epidermidis | 4 | 0.25 | Ciprofloxacin | 4 |

| Pyrazole Derivative | A. niger | 2 | 1 | Clotrimazole | 2 |

| Pyrazole Derivative | M. audouinii | 3 | 0.5 | Clotrimazole | 0.5 |

| Pyrano[2,3-c]pyrazoles | E. coli, K. pneumonia | 5c | 6.25 | - | - |

Experimental Workflow Visualization

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole carbonitrile compounds.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a common technique used to determine the MIC of an antimicrobial agent.[12][13]

-

Preparation of Compounds: Prepare serial two-fold dilutions of the pyrazole carbonitrile compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10^5 CFU/mL in the wells.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13] This can be assessed visually or by measuring the absorbance using a microplate reader.

Anti-inflammatory and Neuroprotective Effects

The therapeutic potential of pyrazole carbonitriles extends to inflammatory conditions and neurodegenerative diseases. Certain derivatives have shown potent anti-inflammatory activity, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[11][14] Furthermore, some compounds have demonstrated neuroprotective effects by suppressing neuroinflammation in microglial cells.[8][15][16]

Quantitative Data: Anti-inflammatory and Neuroprotective Activity

| Compound Class | Assay | Key Compound | IC50 (µM) / % Inhibition | Reference Drug | Reference Drug Value |

| Trisubstituted Pyrazoles | Carrageenan-induced rat paw edema | 2a, 2b, 3a, 6b, 7b, 9b | 84.39% - 89.57% inhibition | Indomethacin, Celebrex | 72.99%, 83.76% |

| Pyrazole Derivative | IL-6 suppression in BV2 cells | 6g | 9.562 | Dexamethasone, Celecoxib | - |

Experimental Protocols

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.[1][17][18]

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the pyrazole carbonitrile compounds orally or intraperitoneally at various doses. Administer the vehicle to the control group and a standard anti-inflammatory drug (e.g., indomethacin) to the positive control group.

-

Induction of Edema: After a specific period (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer or a digital caliper.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

In Vitro Neuroprotective Activity (LPS-stimulated BV2 Microglial Cells)

This assay assesses the ability of compounds to suppress the inflammatory response in microglial cells, a key aspect of neuroprotection.[15][16][19]

-

Cell Culture: Culture BV2 microglial cells in a suitable medium.

-

Cytotoxicity Assay: First, determine the non-toxic concentrations of the pyrazole carbonitrile compounds on BV2 cells using the MTT assay as described previously.[19]

-

LPS Stimulation and Treatment: Pre-treat the BV2 cells with non-toxic concentrations of the compounds for a specific duration (e.g., 1-2 hours). Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Quantification of Inflammatory Mediators: After a further incubation period (e.g., 24 hours), collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA) kits. Alternatively, cell lysates can be used to analyze the expression of inflammatory markers by quantitative real-time PCR (qRT-PCR) or Western blotting.[19]

-

Data Analysis: Compare the levels of inflammatory mediators in the compound-treated groups to the LPS-stimulated control group to determine the anti-inflammatory effect of the compounds.

Conclusion

Pyrazole carbonitrile compounds represent a highly versatile and promising class of molecules in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their potential for the development of novel therapeutics. The synthetic accessibility of the pyrazole scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these remarkable compounds. Further exploration of their mechanisms of action and structure-activity relationships will undoubtedly pave the way for the next generation of pyrazole-based drugs.

References

- 1. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Novel Pyranopyrazoles: Synthesis and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] One-pot synthesis of multicomponent pyrazole-4-carbonitrile derivatives under solvent-free condition by using engineered polyvinyl alcohol catalyst | Semantic Scholar [semanticscholar.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. ijpsr.com [ijpsr.com]

- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the existing literature on 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores its biological relevance, particularly as a potential kinase inhibitor. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a substituted pyrazole with the molecular formula C₅H₆N₄. Its chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₄ | [1] |

| Molecular Weight | 122.13 g/mol | [1] |

| CAS Number | 1201935-84-3 | [1][2] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CN1C=C(C(=N1)C#N)N | [1] |

| InChI Key | MHUKCJYFICPCGZ-UHFFFAOYSA-N | [1] |

Synthesis of this compound

While a specific protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature, a highly plausible and efficient method can be adapted from the synthesis of structurally similar 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[3] The proposed synthesis involves the reaction of methylhydrazine with a suitable three-carbon synthon, such as (ethoxymethylene)malononitrile or by adaptation of a multi-component reaction. A potential synthetic workflow is outlined below.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of analogous aminopyrazole carbonitriles.[3][4][5]

Materials:

-

Methylhydrazine

-

(Ethoxymethylene)malononitrile

-

Ethanol (absolute)

-

Activated charcoal

-

Standard laboratory glassware and apparatus (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

-

To a solution of (ethoxymethylene)malononitrile (1.0 eq) in absolute ethanol (10 mL/g of malononitrile derivative) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methylhydrazine (1.1 eq) dropwise at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then further cool in an ice bath to facilitate precipitation of the product.

-

Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.

-

For purification, dissolve the crude solid in a minimal amount of hot ethanol, add a small amount of activated charcoal, and heat at reflux for 15 minutes.

-

Filter the hot solution to remove the charcoal and allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals of this compound by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Spectroscopic Data (Predicted)

Based on the analysis of structurally related aminopyrazole carbonitriles, the following spectroscopic characteristics are anticipated for this compound.

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR | Singlet for the N-methyl protons (δ ~3.5-3.8 ppm), a singlet for the pyrazole C-H proton (δ ~7.5-8.0 ppm), and a broad singlet for the amino (-NH₂) protons (δ ~4.5-5.5 ppm). |

| ¹³C NMR | Signals for the N-methyl carbon, the pyrazole ring carbons (including the carbonitrile-substituted carbon and the amino-substituted carbon), and the nitrile carbon (δ ~115-120 ppm). |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching of the amino group (~3300-3500 cm⁻¹), C≡N stretching of the nitrile group (~2220-2260 cm⁻¹), and C=C/C=N stretching of the pyrazole ring (~1500-1650 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of 122.13. |

Biological Activity and Potential Applications

The pyrazole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities.[6] Notably, compounds featuring the 4-amino-1H-pyrazole core have emerged as potent inhibitors of protein kinases, particularly Janus kinases (JAKs).

Kinase Inhibition: Targeting the JAK/STAT Pathway

Abnormalities in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway are implicated in various diseases, including cancer and inflammatory disorders.[1][7] Several 4-amino-(1H)-pyrazole derivatives have been synthesized and evaluated as potent JAK inhibitors, with some exhibiting nanomolar IC₅₀ values against JAK1, JAK2, and JAK3.[1]

The general mechanism of the JAK/STAT signaling pathway is depicted below. Cytokine binding to its receptor induces the trans-phosphorylation and activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate gene transcription.[8]

Quantitative Biological Data

While specific IC₅₀ values for this compound are not available in the reviewed literature, the following table presents the inhibitory activities of closely related 4-amino-(1H)-pyrazole derivatives against JAK kinases, demonstrating the potential potency of this chemical class.[1]

| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |

| 3f | 3.4 | 2.2 | 3.5 |

| 11b | Potent Inhibition | Potent Inhibition | Potent Inhibition |

| Ruxolitinib (Control) | Potent Inhibition | Potent Inhibition | Potent Inhibition |

Experimental Protocol for In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of this compound against specific kinases like JAKs, a standard in vitro kinase assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., JAK1, JAK2, JAK3)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compound (this compound) dissolved in DMSO

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these in the kinase buffer to the desired final concentrations.

-

Reaction Setup: To the wells of a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the specific substrate peptide. Include positive controls (a known inhibitor like Ruxolitinib) and negative controls (DMSO vehicle).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves a two-step process: first, adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP, and second, adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP generated and inversely proportional to kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound belongs to a class of heterocyclic compounds with significant potential in drug discovery, particularly as kinase inhibitors. The synthetic accessibility of this scaffold, coupled with the potent and selective inhibitory activity of its derivatives against key signaling kinases like JAKs, makes it a valuable building block for the development of novel therapeutic agents for cancer and inflammatory diseases. Further investigation into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

- 1. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]

- 7. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile as a Scaffold for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-amino-1-methyl-1H-pyrazole-3-carbonitrile scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its inherent structural features allow for versatile modifications and interactions with the ATP-binding sites of various kinases, making it an attractive starting point for the design of targeted therapies. This document provides detailed application notes and experimental protocols for utilizing this scaffold in the design and synthesis of potent kinase inhibitors, with a focus on Janus kinase (JAK) inhibitors.

The dysregulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is implicated in a multitude of diseases, including cancer, autoimmune disorders, and inflammatory conditions.[1][2] Constitutive activation of JAKs is linked to oncogenesis, and several hematologic malignancies are associated with mutations in JAK2.[1] Therefore, inhibitors of the JAK family of kinases are of significant therapeutic interest.

Application I: Design and Synthesis of JAK Kinase Inhibitors

Derivatives of the 4-amino-1H-pyrazole scaffold have been successfully synthesized and demonstrated potent inhibitory activity against several members of the JAK family of kinases.[1][3] The 4-amino group of the pyrazole core can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase domain, while the carbonitrile and methyl groups, along with substitutions at the amino group, can be modified to achieve desired potency and selectivity.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of representative compounds derived from a 4-amino-(1H)-pyrazole scaffold against JAK1, JAK2, and JAK3 kinases.

| Compound | Target Kinase | IC50 (nM)[1][3] |

| 3f | JAK1 | 3.4 |

| JAK2 | 2.2 | |

| JAK3 | 3.5 | |

| 11b | JAK1 | 15.6 |

| JAK2 | 9.8 | |

| JAK3 | 21.3 | |

| Ruxolitinib | JAK1 | 2.8 |

| JAK2 | 4.5 | |

| JAK3 | 322 |

Quantitative Data: Anti-proliferative Activity

The anti-proliferative activity of the synthesized compounds was evaluated against various human cancer cell lines.

| Compound | Cell Line | IC50 (μM)[1][3] |

| 3f | PC-3 (Prostate Cancer) | 2.15 |

| HEL (Erythroleukemia) | 1.89 | |

| K562 (Chronic Myelogenous Leukemia) | 1.57 | |

| MCF-7 (Breast Cancer) | 3.24 | |

| MOLT4 (Acute Lymphoblastic Leukemia) | 1.28 | |

| 11b | HEL (Erythroleukemia) | 0.35 |

| K562 (Chronic Myelogenous Leukemia) | 0.37 | |

| Ruxolitinib | HEL (Erythroleukemia) | 0.87 |

| K562 (Chronic Myelogenous Leukemia) | 1.02 |

Experimental Protocols

Protocol 1: Synthesis of a 4-Amino-(1H)-pyrazole Derivative (Analogue of Compound 3f)

This protocol describes a general method for the synthesis of a potent JAK inhibitor starting from this compound.

Materials:

-

This compound

-

Appropriate aryl halide (e.g., 4-fluorobenzonitrile)

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Anhydrous solvent (e.g., Dioxane)

-

Standard laboratory glassware

-

Magnetic stirrer/hotplate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dried reaction flask, add this compound (1 equivalent), the aryl halide (1.2 equivalents), Cs2CO3 (2 equivalents), Pd2(dba)3 (0.05 equivalents), and Xantphos (0.1 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous dioxane to the flask via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol outlines a general procedure for determining the IC50 value of a synthesized compound against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., JAK1, JAK2, JAK3)

-

Kinase substrate (e.g., a specific peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Synthesized inhibitor compound

-

Microplate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)

-

Multi-well assay plates

Procedure:

-

Prepare a serial dilution of the inhibitor compound in DMSO.

-

In a multi-well plate, add the kinase, the substrate, and the kinase assay buffer.

-

Add the diluted inhibitor compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a specific temperature (e.g., 30 °C) for a predetermined time.

-

Stop the reaction and measure the kinase activity using a suitable detection method (e.g., by quantifying the amount of phosphorylated substrate).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagram

Caption: The JAK-STAT signaling pathway and the inhibitory action of a pyrazole-based drug.

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis and biological evaluation of novel kinase inhibitors.

References

Application of 4-Amino-1-methyl-1h-pyrazole-3-carbonitrile in Agrochemical Research

Introduction

4-Amino-1-methyl-1h-pyrazole-3-carbonitrile is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various agrochemicals. While not typically an end-product with direct pesticidal activity, its versatile chemical structure makes it a valuable intermediate for the development of potent herbicides, fungicides, and insecticides. The pyrazole ring system is a well-established pharmacophore in agrochemical discovery, known for its ability to interact with a wide range of biological targets in pests, weeds, and fungi. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in agrochemical research.

Application as a Synthetic Intermediate

The primary application of this compound in the agrochemical industry is as a precursor for the synthesis of more complex active ingredients. The amino and cyano functionalities on the pyrazole ring offer reactive sites for a variety of chemical transformations, allowing for the construction of diverse molecular architectures with desired biological activities.

Synthesis of Herbicides:

One of the most notable applications of aminopyrazole derivatives is in the synthesis of sulfonylurea herbicides. For instance, the closely related compound, ethyl 5-amino-1-methylpyrazole-4-carboxylate, is a key intermediate in the commercial production of Pyrazosulfuron-ethyl.[1] This herbicide is effective for the control of broad-leaved weeds, grasses, and sedges in rice cultivation by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for branched-chain amino acid synthesis in plants.[2] The synthesis pathway highlights how the aminopyrazole core is elaborated to produce the final active molecule.

Synthesis of Insecticides:

Aminopyrazole carbonitriles are also foundational in the synthesis of phenylpyrazole insecticides, such as Fipronil and Ethiprole. These insecticides act as potent blockers of the GABA-regulated chloride channel in insects, leading to central nervous system disruption. The synthesis of these compounds often involves the modification of the amino and cyano groups of the pyrazole ring to introduce the necessary toxophoric elements.

Synthesis of Fungicides:

The pyrazole scaffold is a key component in many modern fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs). While direct synthesis from this compound is less commonly documented for commercial SDHIs, the general synthetic strategies for pyrazole-based fungicides often involve the derivatization of the amino group to form carboxamides, which are crucial for binding to the target enzyme.

Biological Activity of Pyrazole Derivatives

While this compound itself is not marketed as a pesticide, the derivatives synthesized from it exhibit a broad spectrum of biological activities. The following table summarizes the activity of some prominent agrochemicals derived from the aminopyrazole scaffold.

| Agrochemical Class | Example Compound | Target Pest/Weed/Fungus | Mode of Action | Efficacy Data (Example) |

| Herbicide | Pyrazosulfuron-ethyl | Broad-leaved weeds and sedges in rice | Acetolactate synthase (ALS) inhibitor | Controls various weeds at low application rates. |

| Insecticide | Fipronil | Wide range of insect pests | GABA-gated chloride channel antagonist | Highly effective against termites, ants, and fleas. |

| Fungicide | Penthiopyrad | Various fungal pathogens | Succinate dehydrogenase inhibitor (SDHI) | Broad-spectrum fungicidal activity. |

Experimental Protocols

Protocol 1: Synthesis of this compound (General Method)

This protocol describes a general method for the synthesis of aminopyrazole carbonitriles, which can be adapted for this compound.

Materials:

-

Malononitrile

-

Methylhydrazine

-

Orthoformate (e.g., triethyl orthoformate)

-

Solvent (e.g., ethanol, acetic acid)

-

Base (e.g., sodium ethoxide, piperidine)

Procedure:

-

Step 1: Formation of Ethoxymethylenemalononitrile. React malononitrile with an orthoformate (e.g., triethyl orthoformate) in the presence of a catalyst (e.g., acetic anhydride) and heat the mixture. The product, ethoxymethylenemalononitrile, can be isolated by distillation under reduced pressure.

-

Step 2: Cyclization with Methylhydrazine. Dissolve ethoxymethylenemalononitrile in a suitable solvent such as ethanol.

-

Add methylhydrazine dropwise to the solution at room temperature. An exothermic reaction may occur.

-

After the addition is complete, reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound.

Protocol 2: In Vitro Fungicidal Activity Assay

This protocol outlines a method for screening the fungicidal activity of compounds derived from this compound against various plant pathogenic fungi.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Sterile petri dishes

-

Micropipettes

-

Incubator

Procedure:

-

Prepare PDA medium and sterilize by autoclaving.

-

Cool the medium to approximately 45-50°C.

-

Add the test compound solution to the molten agar to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent only.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.

-

Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the percentage of growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

-

-

From a series of concentrations, the EC50 (effective concentration to inhibit 50% of growth) can be calculated using probit analysis.

Protocol 3: Greenhouse Herbicidal Activity Assay (Post-emergence)

This protocol describes a method for evaluating the post-emergence herbicidal activity of compounds derived from this compound on target weed species.[3][4]

Materials:

-

Test compounds formulated as a sprayable solution

-

Weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) grown in pots

-

Greenhouse with controlled temperature, light, and humidity

-

Laboratory spray chamber

-

Balance

Procedure:

-

Grow the target weed species in pots containing a standard potting mix in a greenhouse.[4]

-

Allow the plants to reach a specific growth stage (e.g., 2-4 true leaves).

-

Prepare a series of spray solutions of the test compound at different concentrations (e.g., 10, 50, 100, 200 g active ingredient per hectare). Include an untreated control (sprayed with the formulation blank).[4]

-

Apply the herbicide solutions to the plants using a calibrated laboratory spray chamber to ensure uniform coverage.[4]

-

Return the treated plants to the greenhouse and maintain them under optimal growing conditions.

-

Visually assess the herbicidal injury at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale from 0% (no effect) to 100% (complete kill).[4]

-

At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants.

-

Dry the biomass in an oven at 70°C to a constant weight and record the dry weight.

-

Calculate the percent growth reduction compared to the untreated control.

-

The GR50 (the dose required to reduce plant growth by 50%) can be determined by regression analysis.

Visualizations

References

Anwendungs- und Protokollhinweise: Derivatisierung der Aminogruppe von 4-Amino-1-methyl-1H-pyrazol-3-carbonitril

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-Amino-1-methyl-1H-pyrazol-3-carbonitril ist ein vielseitiger heterocyclischer Baustein, der in der medizinischen Chemie und der Agrochemie von großem Interesse ist. Die primäre Aminogruppe an Position 4 des Pyrazolrings dient als wichtiger Anknüpfungspunkt für die Synthese einer Vielzahl von Derivaten mit potenziellen biologischen Aktivitäten. Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Verfahren zur Derivatisierung dieser Aminogruppe durch Acylierung, Sulfonylierung und Alkylierung. Die hier vorgestellten Protokolle sind für die Laborforschung und die frühe Phase der Arzneimittelentwicklung konzipiert.

Acylierung der Aminogruppe

Die Acylierung der Aminogruppe von 4-Amino-1-methyl-1H-pyrazol-3-carbonitril führt zur Bildung von Amidderivaten. Diese Reaktion wird typischerweise durch die Umsetzung des Amins mit einem Acylchlorid oder einem Anhydrid in Gegenwart einer Base durchgeführt.

Allgemeines Reaktionsschema:

Abbildung 1: Allgemeine Reaktionsgleichung für die Acylierung von 4-Amino-1-methyl-1H-pyrazol-3-carbonitril.

Experimentelles Protokoll: Synthese von N-(3-Cyan-1-methyl-1H-pyrazol-4-yl)acetamid

-

Reaktionsaufbau: In einem trockenen 50-ml-Rundkolben werden 1,0 g (7,34 mmol) 4-Amino-1-methyl-1H-pyrazol-3-carbonitril in 20 ml wasserfreiem Dichlormethan (DCM) suspendiert.

-

Basenzugabe: 1,5 Äquivalente (1,53 ml, 11,01 mmol) Triethylamin (TEA) werden zu der Suspension gegeben. Die Mischung wird bei Raumtemperatur 10 Minuten gerührt.

-

Zugabe des Acylierungsreagenz: 1,2 Äquivalente (0,63 ml, 8,81 mmol) Acetylchlorid, gelöst in 5 ml wasserfreiem DCM, werden langsam über einen Zeitraum von 15 Minuten zu der gerührten Suspension getropft.

-

Reaktionsdurchführung: Die Reaktionsmischung wird 4-6 Stunden bei Raumtemperatur gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden (Laufmittel: Ethylacetat/Hexan 7:3).

-

Aufarbeitung: Nach Abschluss der Reaktion wird die Mischung mit 20 ml Wasser versetzt. Die organische Phase wird abgetrennt, nacheinander mit 1 M Salzsäure (2 x 15 ml), gesättigter Natriumbicarbonatlösung (2 x 15 ml) und gesättigter Kochsalzlösung (1 x 15 ml) gewaschen.

-

Isolierung und Reinigung: Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Umkristallisation aus Ethanol oder durch Säulenchromatographie auf Kieselgel gereinigt.

Quantitative Daten (repräsentative Beispiele):

| Acylierungsreagenz | Base | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |

| Acetylchlorid | Triethylamin | DCM | 4-6 | 85-95 |

| Benzoylchlorid | Pyridin | THF | 6-8 | 80-90 |

| Essigsäureanhydrid | - | Essigsäure | 2-4 (bei 80°C) | 90-98 |

Abbildung 4: Workflow für die Sulfonylierung.

Alkylierung der Aminogruppe

Die direkte N-Alkylierung der exocyclischen Aminogruppe ist anspruchsvoller als die der endocyclischen Stickstoffatome des Pyrazolrings. Reduktive Aminierung ist eine gängige Methode, um sekundäre oder tertiäre Amine zu synthetisieren. Hierbei wird das primäre Amin zunächst mit einem Aldehyd oder Keton zu einem Imin umgesetzt, welches anschließend in situ zu dem entsprechenden Amin reduziert wird.

Allgemeines Reaktionsschema (Reduktive Aminierung):

Abbildung 5: Allgemeine Reaktionsgleichung für die reduktive Aminierung von 4-Amino-1-methyl-1H-pyrazol-3-carbonitril.

Experimentelles Protokoll: Synthese von 4-(Benzylamino)-1-methyl-1H-pyrazol-3-carbonitril

-

Reaktionsaufbau: In einem 100-ml-Rundkolben werden 1,0 g (7,34 mmol) 4-Amino-1-methyl-1H-pyrazol-3-carbonitril in 30 ml Methanol gelöst.

-

Aldehydzugabe: 1,0 Äquivalent (0,78 ml, 7,34 mmol) Benzaldehyd wird zu der Lösung gegeben, gefolgt von 2-3 Tropfen Eisessig als Katalysator.

-

Iminbildung: Die Mischung wird für 2 Stunden bei Raumtemperatur gerührt, um die Bildung des Imins zu ermöglichen.

-

Reduktion: Die Reaktionsmischung wird in einem Eisbad auf 0 °C gekühlt. 1,5 Äquivalente (0,42 g, 11,01 mmol) Natriumborhydrid werden portionsweise über 30 Minuten zugegeben.

-

Reaktionsdurchführung: Nach der Zugabe wird das Eisbad entfernt und die Mischung für weitere 4 Stunden bei Raumtemperatur gerührt.

-

Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in 30 ml Wasser aufgenommen und mit Ethylacetat (3 x 20 ml) extrahiert.

-

Isolierung und Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Laufmittel: Ethylacetat/Hexan) gereinigt.

Quantitative Daten (repräsentative Beispiele):

| Aldehyd/Keton | Reduktionsmittel | Lösungsmittel | Reaktionszeit (h) | Ausbeute (%) |

| Benzaldehyd | NaBH₄ | Methanol | 4-6 | 65-75 |

| Aceton | NaBH(OAc)₃ | Dichlorethan | 8-12 | 60-70 |

| Cyclohexanon | NaBH₄ | Methanol | 6-8 | 70-80 |

Workflow der reduktiven Aminierung:

Abbildung 6: Workflow für die reduktive Aminierung.

Charakterisierung der Derivate: Die strukturelle Aufklärung der synthetisierten Verbindungen erfolgt durch Standard-Analysemethoden:

-

NMR-Spektroskopie (¹H und ¹³C): Zur Bestätigung der Konstitution und Reinheit der Produkte.

-

Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts.

-

Infrarotspektroskopie (IR): Zur Identifizierung funktioneller Gruppen (z.B. Amid- und Sulfonamid-Banden).

-

Schmelzpunktbestimmung: Zur Beurteilung der Reinheit kristalliner Produkte.

Sicherheitshinweise: Alle Experimente sollten in einem gut belüfteten Abzug durchgeführt werden. Geeignete persönliche Schutzausrüstung (Schutzbrille, Laborkittel, Handschuhe) ist zu tragen. Acylchloride, Sulfonylchloride und Reduktionsmittel wie Natriumborhydrid sind reaktiv und erfordern eine sorgfältige Handhabung.

Application Notes and Protocols for High-Throughput Screening of 4-Amino-1-methyl-1H-pyrazole-3-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Amino-1-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound belonging to the pyrazole class. Pyrazole derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their diverse biological activities and favorable drug-like properties.[1] Compounds with a pyrazole core have demonstrated a wide range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities.[1][2][3] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound to identify its potential as a therapeutic agent. The following protocols are based on established HTS assays for pyrazole derivatives and can be adapted for the specific compound of interest.

Potential Therapeutic Applications

Based on the known activities of related pyrazole compounds, this compound is a candidate for screening in assays related to:

-

Oncology: Targeting key signaling pathways implicated in cancer progression, such as the Hippo signaling pathway.[1]

-

Inflammation: Investigating inhibitory effects on enzymes like cyclooxygenases (COX).[1]

-

Neurodegenerative Diseases: Assessing the ability to inhibit protein aggregation.[1]

Data Presentation: Hypothetical Screening Data

The following tables represent the type of quantitative data that could be generated from HTS assays involving this compound and other pyrazole derivatives.

Table 1: Anticancer Activity of Pyrazole Derivatives in a YAP/TEAD Luciferase Reporter Assay [1]

| Compound ID | Cell Line | Target | Pathway | IC50 (µM) |

| This compound (Hypothetical) | HCT-116 | YAP/TEAD | Hippo Signaling | TBD |

| This compound (Hypothetical) | HepG-2 | YAP/TEAD | Hippo Signaling | TBD |

| This compound (Hypothetical) | MCF-7 | YAP/TEAD | Hippo Signaling | TBD |

| Compound 4 (Reference) | HCT-116 | YAP/TEAD | Hippo Signaling | 7.67 ± 0.5 |

| Compound 4 (Reference) | HepG-2 | YAP/TEAD | Hippo Signaling | 5.85 ± 0.4 |

| Compound 4 (Reference) | MCF-7 | YAP/TEAD | Hippo Signaling | 6.97 ± 0.5 |

| Sorafenib (Reference) | HCT-116 | Multiple Kinase Inhibitor | - | 5.47 ± 0.3 |

| Sorafenib (Reference) | HepG-2 | Multiple Kinase Inhibitor | - | 9.18 ± 0.6 |

| Sorafenib (Reference) | MCF-7 | Multiple Kinase Inhibitor | - | 7.26 ± 0.3 |

Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives [1]

| Compound ID | Assay | IC50 (µM) | Selectivity (COX-1/COX-2) |

| This compound (Hypothetical) | COX-1 Inhibition | TBD | TBD |

| This compound (Hypothetical) | COX-2 Inhibition | TBD | TBD |

| Compound 6b (Reference) | COX-1 Inhibition | >100 | >400 |

| Compound 6b (Reference) | COX-2 Inhibition | 0.25 | |

| Compound 9b (Reference) | COX-1 Inhibition | >100 | >400 |

| Compound 9b (Reference) | COX-2 Inhibition | 0.25 |

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow for a high-throughput screening assay.

Caption: Hippo Signaling Pathway and potential point of inhibition.

Caption: High-Throughput Screening Workflow for a Luciferase Reporter Assay.

Experimental Protocols

YAP/TEAD Luciferase Reporter Assay for Anticancer Activity

This assay is designed to identify compounds that inhibit the interaction between YAP/TAZ and TEAD, which is crucial for the transcriptional activation of genes involved in cell proliferation and survival.[1]

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

TEAD luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound dissolved in DMSO

-

Dual-luciferase assay kit

-

96-well white, clear-bottom plates

-

Luminometer

Protocol:

-

Cell Seeding:

-

Culture HEK293T cells to approximately 80% confluency.

-

Trypsinize and resuspend the cells in fresh culture medium.

-

Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator.[1]

-

-

Transfection:

-

Co-transfect the cells with the TEAD luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with the compound-containing medium.

-

Include appropriate vehicle controls (DMSO) and positive controls if available.

-

Incubate for an additional 24 hours.[1]

-

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.[1]

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 values for active compounds by fitting the data to a dose-response curve.[1]

-

SOD1 Aggregation Assay for Neuroprotection

This high-content screening assay is used to identify compounds that inhibit the aggregation of mutant SOD1 protein, a hallmark of some forms of amyotrophic lateral sclerosis (ALS).

Materials:

-

HEK293 cells stably expressing a mutant SOD1-YFP fusion protein (HEK293-SOD1-YFP)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound dissolved in DMSO

-